molecular formula C20H13FN2OS B2403048 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 476283-25-7

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2403048
CAS No.: 476283-25-7
M. Wt: 348.4
InChI Key: OKWRBMWLEMUNPL-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole compounds are known to have the potential to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole compounds suggest that their activity could be influenced by the surrounding environment .

Preparation Methods

The synthesis of 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRBMWLEMUNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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